

Celestolide vs. Galaxolide (HHCB): A Comparative Guide to Environmental Persistence

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Compound of Interest

Compound Name: Celestolide

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This guide provides a comprehensive comparison of the environmental persistence of two commonly used polycyclic musk compounds, **Celestolide** and Galaxolide (HHCB). The information presented is based on available experimental data and is intended to inform environmental risk assessments and guide the development of more sustainable alternatives.

Executive Summary

Both **Celestolide** and Galaxolide are synthetic fragrances widely used in consumer products, leading to their continuous release into the environment. While both are classified as persistent, available data suggests that Galaxolide has been more extensively studied, with more quantitative data available on its environmental fate. **Celestolide** is characterized by its very low biodegradability. Galaxolide, while also persistent, undergoes primary degradation to metabolites such as Galaxolidone, although ultimate mineralization is limited. Both compounds exhibit a potential for bioaccumulation, with experimental data for Galaxolide confirming this concern.

Physicochemical Properties

A comparison of the key physicochemical properties of **Celestolide** and Galaxolide is crucial for understanding their environmental behavior.

Property	Celestolide	Galaxolide (HHCB)	References
Molecular Formula	C ₁₇ H ₂₄ O	C ₁₈ H ₂₆ O	[1][2]
Molecular Weight	244.37 g/mol	258.4 g/mol	[1][2]
Water Solubility	0.015 mg/L	Slightly soluble	[1][3]
log Kow (Octanol-Water Partition Coefficient)	5.7 - 5.93	5.3 - 5.9	[1][2][4]
Vapor Pressure	1.50 x 10 ⁻⁴ mm Hg	-	[1]
Henry's Law Constant	1.78 x 10 ⁻² atm-cu m/mol	36.9 Pa·m ³ /mol	[1][3]

Environmental Persistence

The persistence of these compounds in various environmental compartments is a key factor in their overall environmental risk.

Biodegradation

Parameter	Celestolide	Galaxolide (HHCB)	References
Ready Biodegradability	Not readily biodegradable	Not readily biodegradable	[3][4]
Biodegradation Rate	< 1% in 28 days (OECD 302C)	0% CO ₂ release in 28 days (OECD 301B)	[3][4]
Half-life in Water	Data not available	~100 days (river water)	[5]
Half-life in Soil	Data not available	Long half-life in some soils	[3]
Half-life in Sediment	Data not available	Primary degradation half-life of 79 days	[3]

Bioaccumulation

Parameter	Celestolide	Galaxolide (HHCB)	References
Bioaccumulation Potential	Uncertain, but potential to bioconcentrate	Moderate bioaccumulation potential	[3][4]
Bioconcentration Factor (BCF)	Estimated BCF of 700 (no experimental data)	1584 L/kg ww (Lepomis macrochirus), 1660 L/kg ww (Danio rerio)	[1][3]

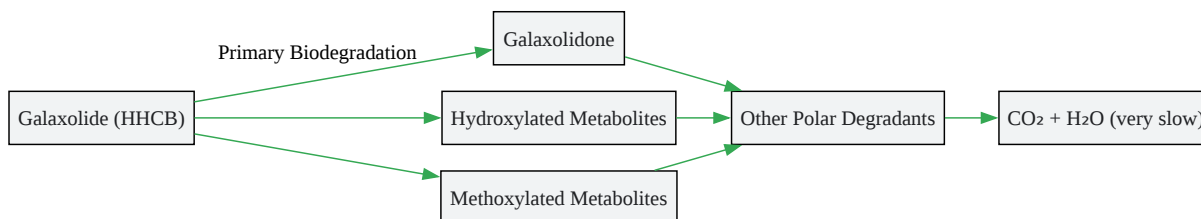
Degradation Pathways

The transformation of these compounds in the environment can lead to the formation of various metabolites, which may also have environmental implications.



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Figure 1: Presumed Degradation of **Celestolide**.



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Figure 2: Degradation Pathway of Galaxolide (HHCB).

Experimental Protocols

The following sections detail the methodologies used in key experimental studies cited in this guide.

Biodegradability Testing (OECD 301B and 302C)

- Objective: To assess the ready and inherent biodegradability of the test substance in an aerobic aqueous medium.
- Methodology:
 - OECD 301B (CO₂ Evolution Test for Galaxolide): A solution of Galaxolide in a mineral medium was inoculated with microorganisms from a pre-adapted source and incubated in the dark under aerobic conditions. The degradation was followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of biodegradation was calculated as the ratio of the produced CO₂ to the theoretical amount (ThCO₂).[\[3\]](#)
 - OECD 302C (Inherent Biodegradability: Modified MITI Test for **Celestolide**): A solution of **Celestolide** was incubated with a high concentration of microorganisms in a mineral medium for 28 days. The degradation was monitored by measuring the biochemical oxygen demand (BOD).[\[4\]](#)
- Key Parameters:
 - Test duration: 28 days
 - Temperature: 20-25°C
 - Inoculum: Activated sludge
 - Measurement: CO₂ evolution (301B) or oxygen consumption (302C)

Sediment Transformation Study (OECD 308)

- Objective: To determine the rate and route of degradation of a substance in an aquatic sediment system.

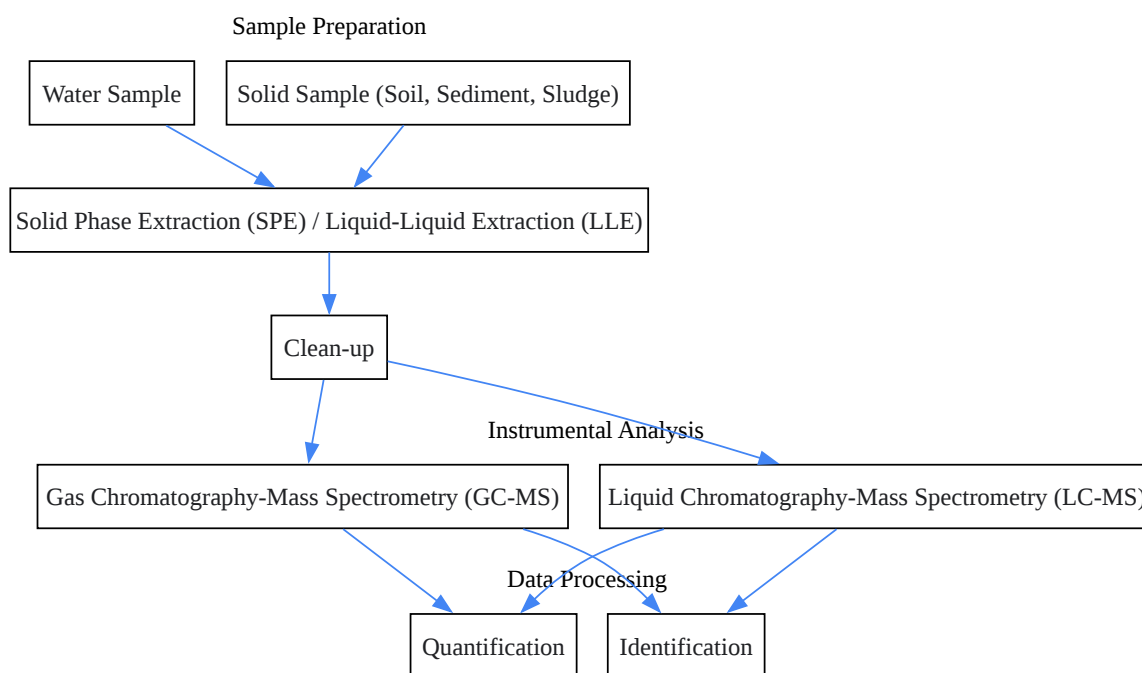
- Methodology: For Galaxolide, radiolabelled compound was spiked into sediment samples, which were then sealed and incubated for an extended period (up to a year). At various time points, samples of the overlying water and sediment were collected and analyzed for the parent compound and its transformation products. The half-life was calculated from the disappearance of the parent compound.[\[3\]](#)[\[6\]](#)
- Key Parameters:
 - Incubation: In the dark at a constant temperature.
 - System: Water-sediment system.
 - Analysis: Radiometric and chromatographic techniques to identify and quantify the parent compound and metabolites.

Bioaccumulation in Fish (OECD 305E)

- Objective: To determine the bioconcentration factor (BCF) of a substance in fish.
- Methodology: Two bioconcentration studies for Galaxolide were conducted in accordance with OECD TG 305E.[\[3\]](#) This involved a flow-through fish test with two phases:
 - Uptake Phase: Fish (*Lepomis macrochirus* and *Danio rerio*) were exposed to a constant aqueous concentration of Galaxolide.
 - Depuration Phase: The fish were transferred to clean water and the elimination of the substance was monitored. The concentrations of Galaxolide in the fish tissue and water were measured at regular intervals to calculate the BCF.[\[3\]](#)[\[7\]](#)
- Key Parameters:
 - Test species: *Lepomis macrochirus* (bluegill sunfish) and *Danio rerio* (zebrafish).
 - Exposure: Aqueous, flow-through system.
 - Phases: Uptake and depuration.
 - Endpoint: Bioconcentration Factor (BCF).

Analytical Methodologies

The detection and quantification of **Celestolide** and Galaxolide in environmental samples are typically performed using advanced chromatographic techniques.



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Figure 3: General Analytical Workflow.

- **Sample Preparation:** Environmental samples (water, soil, sediment, biota) require extraction and clean-up to isolate and concentrate the target analytes. Common techniques include Solid Phase Extraction (SPE) for water samples and various solvent extraction methods for solid matrices.

- Instrumental Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile compounds like polycyclic musks.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of more polar metabolites. High-resolution mass spectrometry (e.g., Q-TOF MS) allows for the identification of unknown transformation products.[8]

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- To cite this document: BenchChem. [Celestolide vs. Galaxolide (HHCB): A Comparative Guide to Environmental Persistence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023127#celestolide-vs-galaxolide-hhcb-environmental-persistence]

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